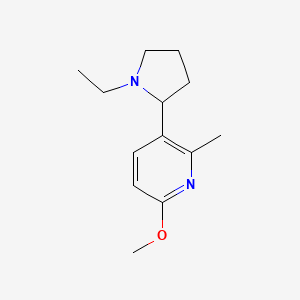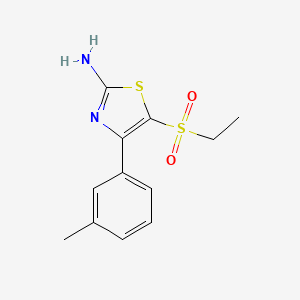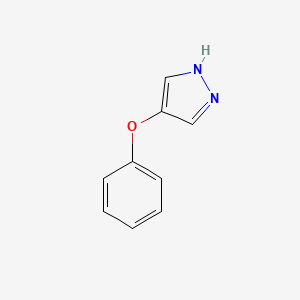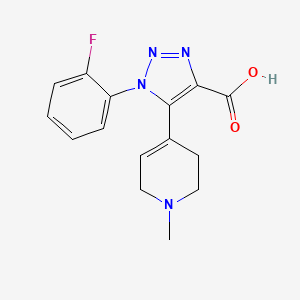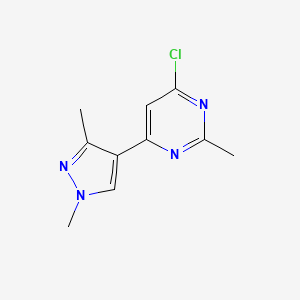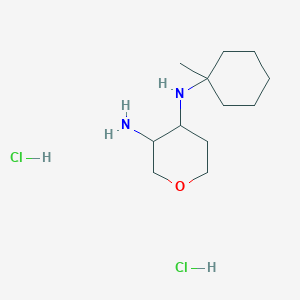
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a tetrahydropyran ring, a cyclohexyl group, and two amine groups, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetrahydropyran-4-amine: A simpler analog with a similar tetrahydropyran ring structure.
Cyclohexylamine: Contains the cyclohexyl group but lacks the tetrahydropyran ring.
N4-(Cyclohexyl)tetrahydro-2H-pyran-3,4-diamine: Similar structure but without the methyl group on the cyclohexyl ring.
Uniqueness
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is unique due to the presence of both the tetrahydropyran ring and the 1-methylcyclohexyl group, which confer specific chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H26Cl2N2O |
|---|---|
分子量 |
285.25 g/mol |
IUPAC名 |
4-N-(1-methylcyclohexyl)oxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-12(6-3-2-4-7-12)14-11-5-8-15-9-10(11)13;;/h10-11,14H,2-9,13H2,1H3;2*1H |
InChIキー |
YXXXMPGCPMTXON-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)NC2CCOCC2N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


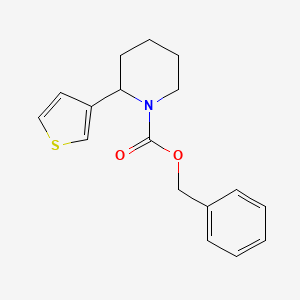
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)

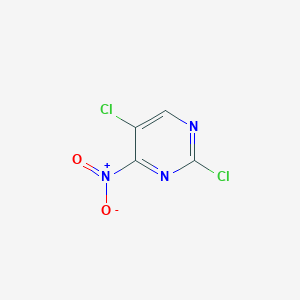
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)


